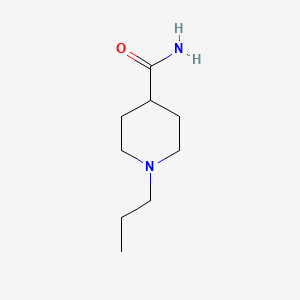
1-Propylpiperidine-4-carboxamide
Vue d'ensemble
Description
1-Propylpiperidine-4-carboxamide is a chemical compound with the molecular formula C9H18N2O. It belongs to the class of piperidine derivatives, which are known for their wide range of biological activities and applications in medicinal chemistry . Piperidine derivatives are often used as building blocks in the synthesis of various pharmaceuticals due to their versatile chemical properties .
Méthodes De Préparation
The synthesis of 1-Propylpiperidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 1-propylpiperidine with a carboxylic acid derivative under appropriate conditions. For instance, the reaction of 1-propylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine can yield this compound . Industrial production methods often involve multicomponent reactions (MCRs) that are efficient and cost-effective .
Analyse Des Réactions Chimiques
1-Propylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and catalysts such as TMSI (trimethylsilyl iodide) for specific multicomponent reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Propylpiperidine-4-carboxamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Propylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression . These interactions can lead to the inhibition of cell migration and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1-Propylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
Piperine: Found in black pepper, known for its antioxidant and anticancer properties.
Evodiamine: An alkaloid with antiproliferative effects on cancer cells.
Matrine: Exhibits anticancer and anti-inflammatory activities.
What sets this compound apart is its unique structure and specific applications in medicinal chemistry and industrial processes .
Propriétés
IUPAC Name |
1-propylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-5-11-6-3-8(4-7-11)9(10)12/h8H,2-7H2,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBUALMNLLJERK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2788345.png)




![N-benzyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2788353.png)
![6-{[4-(4-fluorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2788356.png)

![7-({4-[2-(4-methoxyphenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2788362.png)

![2-Methyl-3-[4-(trifluoromethyl)-1h-pyrazol-1-yl]propan-1-amine](/img/structure/B2788364.png)
![3-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-6-methylpyridazine](/img/structure/B2788365.png)


